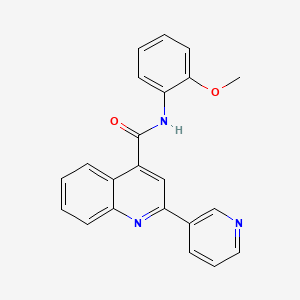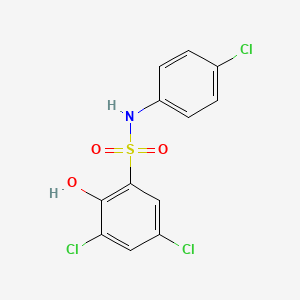![molecular formula C10H7Cl5N2O3 B7464681 2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, commonly known as TCAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCAH is a hydrazide derivative of dicamba, an herbicide that is widely used in agriculture. TCAH has been found to exhibit potent antifungal and antibacterial properties, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of TCAH is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in fungal and bacterial cells. TCAH has been found to inhibit the activity of key enzymes involved in cell wall synthesis and DNA replication, leading to cell death. TCAH has also been shown to disrupt the proton gradient across the cell membrane, leading to the leakage of intracellular components and eventual cell death.
Biochemical and Physiological Effects:
TCAH has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TCAH can inhibit the growth and proliferation of various fungal and bacterial strains, including those that are resistant to conventional antibiotics. TCAH has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. In vivo studies have shown that TCAH can reduce the severity of fungal and bacterial infections in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TCAH is its potent antifungal and antibacterial activity, which makes it a promising candidate for the development of new drugs and therapies. TCAH is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the limitations of TCAH is its potential toxicity, which can limit its use in certain applications. Further studies are needed to determine the safety and efficacy of TCAH in various contexts.
Zukünftige Richtungen
There are several future directions for research on TCAH. One area of interest is the development of new antifungal and antibacterial agents based on the structure of TCAH. Researchers are also exploring the potential use of TCAH in the treatment of cancer, as well as its potential use as a pesticide in agriculture. Further studies are needed to elucidate the mechanism of action of TCAH and to determine its safety and efficacy in various contexts.
Synthesemethoden
TCAH can be synthesized through a multistep process starting from commercially available dicamba. The first step involves the conversion of dicamba to its acid chloride derivative, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the acetylation of the hydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The purity of the final product can be enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
TCAH has been extensively studied for its potential applications in various fields. One of the most promising areas of research is the development of new antifungal and antibacterial agents. TCAH has been found to exhibit potent activity against a wide range of fungal and bacterial strains, including those that are resistant to conventional antibiotics. TCAH has also been investigated for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5N2O3/c11-5-1-2-7(6(12)3-5)20-4-8(18)16-17-9(19)10(13,14)15/h1-3H,4H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECQFFUFZBEEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
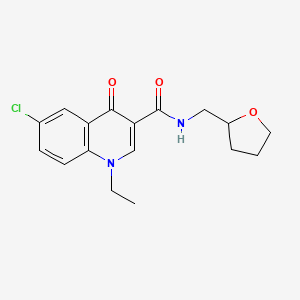
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
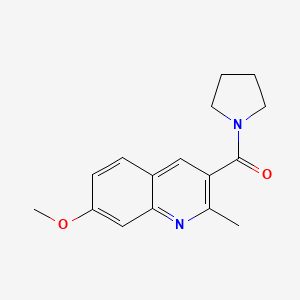
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
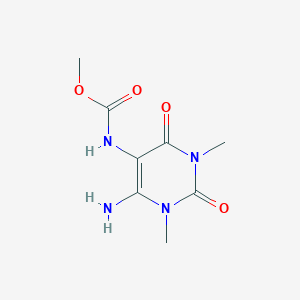
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)

